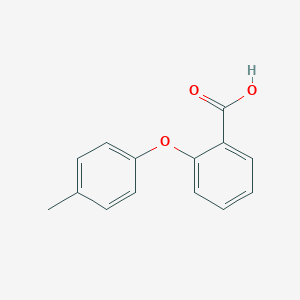

2-(4-Methylphenoxy)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methylphenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-10-6-8-11(9-7-10)17-13-5-3-2-4-12(13)14(15)16/h2-9H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRUODACYFFPYCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342103 | |

| Record name | 2-(4-Methylphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21905-69-1 | |

| Record name | 2-(4-Methylphenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Methylphenoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methylphenoxy)benzoic acid (CAS: 21905-69-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylphenoxy)benzoic acid, with the CAS number 21905-69-1, is a member of the phenoxybenzoic acid class of organic compounds. Structurally, it is an isostere of the well-known non-steroidal anti-inflammatory drug (NSAID) precursor, anthranilic acid, suggesting its potential for biological activity.[1] This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential biological activities based on related compounds. This document is intended to serve as a foundational resource for researchers and professionals in the field of drug discovery and development.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C14H12O3. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 21905-69-1 | [2] |

| Molecular Formula | C14H12O3 | [2] |

| Molecular Weight | 228.24 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | o-(p-Tolyloxy)benzoic Acid, 2-(p-Tolyloxy)benzoic acid | [2] |

| Appearance | Yellow Solid | |

| GHS Hazard Statement | H315: Causes skin irritation | [2] |

Synthesis

The primary method for the synthesis of this compound and its derivatives is the Ullmann condensation reaction. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.

General Reaction Scheme

The synthesis of this compound can be achieved by the reaction of a 2-halobenzoic acid (such as 2-chlorobenzoic acid or 2-bromobenzoic acid) with p-cresol in the presence of a copper catalyst and a base.

Caption: Ullmann Condensation for this compound.

Detailed Experimental Protocol (Hypothetical)

The following is a representative experimental protocol for the synthesis of this compound based on the Ullmann condensation of 2-chlorobenzoic acid and p-cresol. This protocol is adapted from procedures for similar compounds.[1]

Materials:

-

2-Chlorobenzoic acid

-

p-Cresol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K2CO3), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO4), anhydrous

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chlorobenzoic acid (1 equivalent), p-cresol (1.2 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).

-

Add anhydrous DMF to the flask to dissolve the reactants.

-

Heat the reaction mixture to reflux (approximately 140-150 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing 1 M HCl and stir.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield pure this compound.

Potential Biological Activity and Mechanism of Action

Inferred Anti-inflammatory and Analgesic Activity

Derivatives of phenoxybenzoic acid have been reported to exhibit anti-inflammatory and analgesic activities. This activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.

Caption: Hypothesized Anti-inflammatory Mechanism of Action.

Potential Antimicrobial Activity

Derivatives of the structurally related 2-(4-methylphenoxymethyl)benzoic acid have shown antimicrobial activity. While a different molecule, this suggests that the broader chemical scaffold of this compound could be a starting point for the development of novel antimicrobial agents. Further investigation would be required to confirm this.

Proposed Experimental Workflows

To validate the inferred biological activities of this compound, a series of in vitro and in vivo experiments are proposed.

In Vitro Anti-inflammatory Assay Workflow

Caption: Workflow for COX Enzyme Inhibition Assay.

In Vivo Analgesic Activity Assay Workflow

References

An In-depth Technical Guide to 2-(4-Methylphenoxy)benzoic Acid: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-Methylphenoxy)benzoic acid, a molecule of interest in pharmaceutical and chemical research. Due to its structural similarity to known anti-inflammatory agents, this compound presents a promising scaffold for further investigation. This document details its molecular structure, physicochemical properties, a proposed synthetic route, and methods for its characterization. The information is intended to serve as a foundational resource for researchers engaged in the study and application of this and related compounds.

Molecular Identity and Physicochemical Properties

This compound, also known as o-(p-Tolyloxy)benzoic acid, is an aromatic carboxylic acid. Its structure features a benzoic acid moiety substituted with a 4-methylphenoxy group at the ortho position.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₂O₃ | [1] |

| Molecular Weight | 228.24 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| CAS Number | 21905-69-1 | [2] |

| Appearance | White crystalline solid | [3] |

| Solubility | Soluble in Chloroform, Methanol | [3] |

Structural Information

The structural formula of this compound is presented below.

References

Spectroscopic data of 2-(4-Methylphenoxy)benzoic acid (¹H NMR, ¹³C NMR, IR, Mass Spec)

This technical guide provides a comprehensive overview of the spectroscopic data for 2-(4-Methylphenoxy)benzoic acid, a compound of interest in chemical research and drug development. The guide details the expected proton and carbon-13 nuclear magnetic resonance (¹H NMR, ¹³C NMR) spectra, infrared (IR) spectroscopy data, and mass spectrometry (MS) analysis. Detailed experimental protocols for acquiring such data are also provided for researchers and scientists.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following sections present the expected ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule.

Table 1: Expected ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-13 | Singlet (broad) | 1H | -COOH |

| ~7.9-8.1 | Doublet of doublets | 1H | Ar-H (ortho to -COOH) |

| ~7.4-7.6 | Multiplet | 1H | Ar-H |

| ~7.1-7.3 | Multiplet | 3H | Ar-H |

| ~6.8-7.0 | Multiplet | 3H | Ar-H |

| ~2.3 | Singlet | 3H | -CH₃ |

Interpretation: The proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift (10-13 ppm) due to deshielding and hydrogen bonding. The aromatic protons will appear in the range of 6.8-8.1 ppm. The proton ortho to the electron-withdrawing carboxylic acid group is expected to be the most downfield of the aromatic signals. The protons on the 4-methylphenoxy ring are generally expected to be more upfield compared to those on the benzoic acid ring. The methyl group protons will appear as a sharp singlet around 2.3 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 2: Expected ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | C=O (Carboxylic Acid) |

| ~155-160 | Ar-C (C-O of ether on benzoic acid ring) |

| ~150-155 | Ar-C (C-O of ether on methylphenoxy ring) |

| ~130-140 | Ar-C (Substituted carbons) |

| ~115-135 | Ar-C (Unsubstituted carbons) |

| ~20-22 | -CH₃ |

Interpretation: The carbonyl carbon of the carboxylic acid is expected at the most downfield position (~165-170 ppm).[1] The aromatic carbons will appear in the range of 115-160 ppm. The carbons attached to the electronegative oxygen of the ether linkage will be shifted downfield. The carbon of the methyl group will be found in the upfield region of the spectrum (~20-22 ppm). Due to the asymmetry of the molecule, it is expected that all 14 carbon atoms will be non-equivalent, leading to 14 distinct signals in the proton-decoupled ¹³C NMR spectrum.

Experimental Protocol for NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in an NMR tube.[2] Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). The spectrum is recorded on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1600 & ~1450 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Aryl Ether |

| 2850-3000 | C-H stretch | Aromatic & Methyl |

Interpretation: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid.[3] A strong, sharp absorption peak around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretch of the carboxylic acid.[3] The C=C stretching vibrations of the aromatic rings will show absorptions around 1600 and 1450 cm⁻¹. The characteristic C-O stretching of the aryl ether linkage is expected around 1250 cm⁻¹. The C-H stretching vibrations for the aromatic rings and the methyl group will appear in the 2850-3000 cm⁻¹ region.

Experimental Protocol for IR Spectroscopy

For a solid sample like this compound, the spectrum can be obtained by preparing a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and then compressed under high pressure to form a thin, transparent pellet. Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, depositing a drop of the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion |

| 228 | [M]⁺ (Molecular Ion) |

| 211 | [M - OH]⁺ |

| 183 | [M - COOH]⁺ |

| 121 | [C₇H₅O₂]⁺ |

| 107 | [C₇H₇O]⁺ |

Data Source: PubChem CID 578656[4]

Interpretation: The molecular ion peak ([M]⁺) is expected at an m/z of 228, corresponding to the molecular weight of this compound (C₁₄H₁₂O₃).[4] Common fragmentation patterns for benzoic acids include the loss of a hydroxyl radical (-OH), resulting in a peak at m/z 211, and the loss of the carboxylic acid group (-COOH), leading to a peak at m/z 183.[5][6] Cleavage of the ether bond can also occur, leading to fragments corresponding to the benzoyl moiety and the methylphenoxy moiety.

Experimental Protocol for Mass Spectrometry

The sample is introduced into the mass spectrometer, typically after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule.[7] The resulting charged fragments are then separated by a mass analyzer based on their mass-to-charge ratio and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis and characterization of a chemical compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

- 1. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. rsc.org [rsc.org]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. This compound | C14H12O3 | CID 578656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. m.youtube.com [m.youtube.com]

- 7. chemguide.co.uk [chemguide.co.uk]

Solubility profile of 2-(4-Methylphenoxy)benzoic acid in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the known solubility characteristics of 2-(4-Methylphenoxy)benzoic acid. Due to a lack of extensive publicly available quantitative data, this document focuses on reported qualitative solubility and outlines a comprehensive experimental protocol for determining precise solubility in various solvents. This guide is intended to support researchers and professionals in pharmaceutical development and related fields in understanding and utilizing this compound.

Introduction to this compound

This compound, also known as o-(p-Tolyloxy)benzoic acid, is a chemical compound with the molecular formula C14H12O3. Its structure consists of a benzoic acid moiety linked to a p-methylphenoxy group via an ether bond. The presence of both a carboxylic acid group and an aromatic ether structure suggests a solubility profile that is dependent on the polarity and hydrogen bonding capabilities of the solvent. Understanding its solubility is critical for applications in drug formulation, synthesis, and purification processes.

Solubility Data

Currently, detailed quantitative solubility data for this compound across a wide range of solvents is not extensively documented in publicly accessible literature. However, qualitative solubility information has been reported.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Chloroform | Soluble[1] |

| Methanol | Soluble[1] |

Note: "Soluble" indicates that the compound dissolves in the solvent, but does not specify the concentration.

To address the absence of comprehensive quantitative data, the following section details a standardized experimental protocol for determining the solubility of this compound.

Experimental Protocol for Solubility Determination

This section outlines a detailed methodology for the experimental determination of the solubility of this compound using the equilibrium solubility method.

Objective: To determine the equilibrium solubility of this compound in a selection of solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane) of analytical grade

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostat for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

To remove any suspended solid particles, filter the collected supernatant through a syringe filter into a clean vial.

-

-

Analysis of Solute Concentration:

-

HPLC Method (Recommended):

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

-

Generate a calibration curve by plotting the peak area from the HPLC chromatogram against the concentration of the standard solutions.

-

Dilute the filtered sample solution with the solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Calculate the concentration of this compound in the sample using the calibration curve and account for the dilution factor.

-

-

UV-Vis Spectrophotometry Method (Alternative):

-

Determine the wavelength of maximum absorbance (λmax) of this compound in the specific solvent.

-

Prepare a series of standard solutions and generate a calibration curve of absorbance versus concentration at λmax.

-

Dilute the filtered sample solution appropriately and measure its absorbance.

-

Calculate the concentration from the calibration curve.

-

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Repeat the experiment at least in triplicate for each solvent and report the average solubility and standard deviation.

-

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

Signaling Pathways

A thorough search of scientific literature did not reveal any established signaling pathways directly involving this compound. Research in this area is likely still in its early stages. Therefore, a diagrammatic representation of a signaling pathway cannot be provided at this time.

Conclusion

While quantitative solubility data for this compound is not widely available, its qualitative solubility in chloroform and methanol is known. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for determination. The successful application of this compound in various fields will undoubtedly be enhanced by a more comprehensive understanding of its solubility profile across a diverse range of pharmaceutically and industrially relevant solvents.

References

An In-Depth Technical Guide to the In Silico Prediction of 2-(4-Methylphenoxy)benzoic Acid Bioactivity

Audience: Researchers, scientists, and drug development professionals.

Abstract

The early stages of drug discovery are increasingly reliant on computational, or in silico, methodologies to predict the biological activity and pharmacokinetic profiles of novel chemical entities. This approach saves significant time and resources by prioritizing compounds for synthesis and experimental validation. This technical guide outlines a comprehensive in silico workflow to predict the bioactivity of 2-(4-Methylphenoxy)benzoic acid, a compound for which extensive experimental data is not publicly available. By integrating molecular property prediction, target identification, molecular docking, and pathway analysis, we can generate actionable hypotheses regarding its therapeutic potential. Given the structural similarities of this compound to known non-steroidal anti-inflammatory drugs (NSAIDs) and certain antimicrobial agents, this guide will focus on predicting its activity against relevant targets in these therapeutic areas, namely Cyclooxygenase-2 (COX-2) and bacterial DNA gyrase.

Introduction to this compound and In Silico Bioactivity Prediction

This compound is an aromatic carboxylic acid. Its structural features, including the phenoxybenzoic acid scaffold, are found in molecules with known biological activities. For instance, 2-phenoxybenzoic acids are considered isosteres of anthranilic acids, a class of compounds known for their anti-inflammatory properties. The integration of computational tools allows for a systematic and predictive evaluation of such compounds before committing to extensive laboratory work.

This guide details a multi-step in silico workflow designed to build a comprehensive bioactivity profile for this compound. This process begins with an assessment of its drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, followed by the identification of potential biological targets, and culminates in the detailed analysis of its interaction with these targets through molecular docking and simulation.

Proposed In Silico Prediction Workflow

The proposed computational workflow provides a structured approach to systematically predict the bioactivity of a novel compound. This workflow is designed to narrow down potential biological targets and characterize the compound's interaction with those targets.

Data Presentation: Predicted Properties and Activities

The following tables summarize the hypothetical quantitative data that could be generated from the in silico workflow for this compound.

Table 1: Predicted Physicochemical and ADMET Properties

This table presents the predicted absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, which are crucial for evaluating the drug-likeness of a compound.

| Property | Predicted Value | Interpretation |

| Molecular Weight | 228.24 g/mol | Compliant with Lipinski's Rule of Five (<500) |

| LogP (o/w) | 3.5 | Optimal lipophilicity for oral absorption |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule of Five (≤5) |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule of Five (≤10) |

| Topological Polar Surface Area | 46.5 Ų | Good potential for cell membrane permeability |

| Aqueous Solubility | -3.8 log(mol/L) | Moderately soluble |

| Human Intestinal Absorption | High | Likely well-absorbed from the GI tract |

| Blood-Brain Barrier Permeability | Low | Unlikely to cause significant CNS side effects |

| CYP450 2D6 Inhibition | Non-inhibitor | Lower potential for drug-drug interactions |

| hERG Inhibition | Low risk | Reduced likelihood of cardiotoxicity |

| Ames Mutagenicity | Non-mutagenic | Low probability of being a carcinogen |

Note: The values presented are hypothetical predictions based on typical in silico models and require experimental validation.

Table 2: Predicted Binding Affinities from Molecular Docking

This table summarizes the results of a hypothetical molecular docking study against plausible anti-inflammatory and antimicrobial targets. The docking score and binding energy are estimates of the binding affinity, with lower values indicating potentially stronger binding.

| Target Protein | PDB ID | Organism | Predicted Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | 5KIR | Homo sapiens | -9.2 | -8.5 | Arg120, Tyr355, Ser530 |

| Cyclooxygenase-1 (COX-1) | 3N8Z | Homo sapiens | -7.5 | -6.8 | Arg120, Tyr355, Ser530 |

| DNA Gyrase Subunit B | 1KZN | Escherichia coli | -8.1 | -7.4 | Asp73, Asn46, Glu50 |

Predicted Signaling Pathway Modulation

Based on the docking results suggesting potential inhibition of COX-2, this compound may modulate the prostaglandin synthesis pathway, a key component of the inflammatory response.

Experimental Protocols for Validation

The following sections provide detailed methodologies for key experiments to validate the in silico predictions.

COX-2 Inhibition Assay (In Vitro)

This protocol describes a common method for determining the inhibitory activity of a compound against COX-2.[1][2]

Objective: To determine the IC50 value of this compound for the inhibition of human COX-2.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Prostaglandin screening ELISA kit (e.g., for PGE2)

-

Test compound (this compound)

-

Known COX-2 inhibitor (e.g., Celecoxib) as a positive control

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

DMSO (for dissolving compounds)

-

96-well microplates

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in assay buffer to achieve a range of final concentrations for testing.

-

Assay Setup: In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the various concentrations of the test compound or control.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.

-

Reaction Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

-

Quantification of Prostaglandin: Measure the amount of PGE2 produced using a commercial ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the compound against a bacterial strain.[3][4]

Objective: To determine the MIC of this compound against Escherichia coli.

Materials:

-

Test compound (this compound)

-

Escherichia coli (e.g., ATCC 25922)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microplates

-

Spectrophotometer

-

0.5 McFarland turbidity standard

Procedure:

-

Inoculum Preparation: From a fresh culture of E. coli on an agar plate, pick several colonies and suspend them in MHB. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in MHB directly in the 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Logical Relationships in Predictive Modeling

For a more advanced predictive model, a Quantitative Structure-Activity Relationship (QSAR) model could be developed. This involves establishing a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

Conclusion

This technical guide has presented a comprehensive in silico workflow for predicting the bioactivity of this compound. By leveraging computational tools for ADMET prediction, target identification, and molecular docking, we have generated plausible hypotheses for its potential as an anti-inflammatory and antimicrobial agent. The hypothetical data presented in the tables and the proposed signaling pathway modulation offer a framework for understanding the potential mechanism of action. Crucially, this guide also provides detailed experimental protocols for the validation of these in silico findings. The integration of computational prediction and experimental validation is a powerful paradigm in modern drug discovery, enabling a more efficient and targeted approach to identifying novel therapeutic agents.

References

- 1. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diva-portal.org [diva-portal.org]

- 3. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

Thermal Stability and Decomposition of 2-(4-Methylphenoxy)benzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 2-(4-Methylphenoxy)benzoic acid. Due to a lack of specific experimental data in publicly available literature, this document focuses on the predicted thermal behavior based on the analysis of related compounds and general chemical principles. It outlines expected decomposition pathways and provides standardized experimental protocols for researchers seeking to determine the precise thermal properties of this compound.

Introduction

This compound, also known as o-(p-Tolyloxy)benzoic acid, is an aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Understanding its thermal stability is crucial for determining safe handling and storage conditions, as well as for predicting its behavior during manufacturing processes and formulation development. Thermal decomposition can lead to loss of efficacy, the formation of impurities, and potential safety hazards. This guide aims to provide a foundational understanding of these properties.

Predicted Thermal Properties

Table 1: Predicted Thermal Properties of this compound

| Property | Predicted Value/Behavior | Basis for Prediction |

| Melting Point | Expected to be a sharp endotherm | General behavior of crystalline organic acids. |

| Decomposition Onset | Likely above 200 °C | Based on the stability of the ether linkage and benzoic acid moiety. |

| Decomposition Profile | Multi-stage decomposition is possible. | Initial loss of water (if hydrated), followed by decarboxylation and fragmentation of the aromatic structure. |

Proposed Decomposition Pathway

The thermal decomposition of this compound is likely to proceed through a primary pathway involving decarboxylation, a common decomposition route for benzoic acid and its derivatives. Subsequent fragmentation of the resulting ether is also anticipated at higher temperatures.

A plausible decomposition pathway is initiated by the loss of carbon dioxide from the carboxylic acid group, which would yield 4-methyldiphenyl ether. Further decomposition at higher temperatures could involve the cleavage of the ether bond.

Experimental Protocols for Thermal Analysis

To ascertain the precise thermal stability and decomposition profile of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss at different temperatures.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of the finely ground sample into a ceramic or aluminum pan.

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is determined from the initial significant mass loss. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Acidity and pKa of 2-(4-Methylphenoxy)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Estimated Acidity and pKa Value

The acidity of a carboxylic acid is quantified by its acid dissociation constant (Ka), which is more conveniently expressed on a logarithmic scale as the pKa value. A lower pKa value indicates a stronger acid. The pKa of 2-(4-Methylphenoxy)benzoic acid is estimated to be slightly higher than 3.53. This estimation is derived from the known pKa of 2-phenoxybenzoic acid and considers the electronic effect of the additional methyl group.

The "ortho effect" is a significant factor in determining the acidity of ortho-substituted benzoic acids. Generally, ortho-substituents, regardless of their electronic nature, increase the acidity of benzoic acid. This is attributed to steric hindrance that forces the carboxyl group out of the plane of the benzene ring, which reduces resonance stabilization of the undissociated acid and stabilizes the carboxylate anion.

The phenoxy group at the ortho position in 2-phenoxybenzoic acid significantly increases its acidity compared to benzoic acid, as evidenced by its pKa of 3.53. The para-methyl group on the phenoxy ring in this compound is an electron-donating group. This electron-donating nature is expected to slightly decrease the acidity of the compound compared to 2-phenoxybenzoic acid, resulting in a marginally higher pKa.

Quantitative Data of Related Compounds

To provide context for the estimated pKa of this compound, the following table summarizes the pKa values of structurally analogous compounds.

| Compound | Structure | pKa |

| Benzoic Acid | C₆H₅COOH | 4.20 |

| 4-Methylbenzoic Acid | CH₃C₆H₄COOH | 4.36 |

| 2-Phenoxybenzoic Acid | C₆H₅OC₆H₄COOH | 3.53 |

| This compound | CH₃C₆H₄OC₆H₄COOH | ~ >3.53 (Estimated) |

Factors Influencing Acidity

The acidity of this compound is primarily influenced by the electronic effects of its substituents and their positions on the benzene ring. The interplay of the ortho-phenoxy group and the para-methyl substituent on the phenoxy ring determines the overall electron density on the carboxylate group and thus its stability.

Caption: Factors influencing the acidity of this compound.

Experimental Protocol for pKa Determination

As a direct experimental procedure for this compound is not available, a general and reliable method for determining the pKa of an aromatic carboxylic acid via potentiometric titration is described below. This protocol can be adapted for the target compound.

Objective: To determine the pKa of this compound by potentiometric titration with a standard solution of a strong base.

Materials:

-

This compound

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

Ethanol (or other suitable organic solvent to dissolve the acid)

-

pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (250 mL)

-

Volumetric flasks

Procedure:

-

Preparation of the Acid Solution: Accurately weigh a sample of this compound and dissolve it in a minimal amount of ethanol in a beaker. Dilute the solution with a known volume of deionized water.

-

Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with the standardized NaOH solution above the beaker.

-

Titration: Record the initial pH of the acid solution. Begin the titration by adding small increments of the NaOH solution from the burette. After each addition, allow the pH to stabilize and record the pH and the volume of NaOH added.

-

Data Collection: Continue the titration past the equivalence point, where a sharp increase in pH is observed.

-

Data Analysis:

-

Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the equivalence point from the inflection point of the titration curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

-

The volume of NaOH at the half-equivalence point corresponds to the point where half of the acid has been neutralized.

-

The pKa of the acid is equal to the pH of the solution at the half-equivalence point.

-

Caption: Workflow for pKa determination by potentiometric titration.

Methodological & Application

Preparation of 2-(4-Methylphenoxy)benzoic acid from p-cresol and 2-chlorobenzoic acid

Introduction

2-(4-Methylphenoxy)benzoic acid is a valuable intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a diaryl ether linkage, is a common motif in biologically active compounds.[1][2] The synthesis described herein utilizes the Ullmann condensation, a classic and robust method for the formation of carbon-oxygen bonds between an aryl halide and a phenol.[3][4] This reaction is typically catalyzed by copper or its salts and often requires elevated temperatures.[3][5] This document provides a detailed protocol for the preparation of this compound from p-cresol and 2-chlorobenzoic acid, targeting researchers, scientists, and professionals in the field of drug development.

Reaction Scheme

The overall reaction is an Ullmann-type C-O coupling reaction.[3]

Materials and Equipment

Reagents:

-

p-Cresol (Reagent grade, ≥99%)

-

2-Chlorobenzoic acid (Reagent grade, ≥98%)

-

Copper(I) iodide (CuI) (Catalyst, 98%)

-

Potassium carbonate (K₂CO₃) (Base, anhydrous, ≥99%)

-

N,N-Dimethylformamide (DMF) (Anhydrous, ≥99.8%)

-

Toluene (Anhydrous, ≥99.8%)

-

Hydrochloric acid (HCl) (37%)

-

Ethyl acetate (ACS grade)

-

Hexane (ACS grade)

-

Sodium sulfate (Na₂SO₄) (Anhydrous, granular)

-

Deionized water

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Melting point apparatus

-

Standard laboratory glassware

Experimental Protocol

1. Reaction Setup:

-

To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add p-cresol (1.0 eq), 2-chlorobenzoic acid (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF) to the flask. The volume should be sufficient to ensure good stirring of the reaction mixture (approximately 5-10 mL per gram of 2-chlorobenzoic acid).

2. Reaction Execution:

-

Stir the mixture at room temperature for 15 minutes to ensure homogeneity.

-

Heat the reaction mixture to 120-130 °C using a heating mantle. The reaction is typically monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

-

Maintain the reaction at this temperature for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.

3. Work-up and Isolation:

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing 200 mL of deionized water.

-

Acidify the aqueous mixture to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. This will precipitate the crude product.

-

Stir the acidified mixture for 30 minutes to ensure complete precipitation.

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with copious amounts of deionized water to remove any remaining inorganic salts.

4. Purification:

-

The crude product can be purified by recrystallization. A suitable solvent system is a mixture of ethanol and water or toluene.

-

Dissolve the crude solid in a minimal amount of the hot recrystallization solvent.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the purified this compound in a vacuum oven at 60-70 °C to a constant weight.

5. Characterization:

-

Determine the melting point of the purified product.

-

Obtain spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the structure and purity of the final compound.

Data Presentation

| Parameter | Value |

| Reactants | |

| p-Cresol | 10.81 g (0.1 mol) |

| 2-Chlorobenzoic acid | 15.66 g (0.1 mol) |

| Catalyst | |

| Copper(I) iodide | 1.90 g (0.01 mol) |

| Base | |

| Potassium carbonate | 27.64 g (0.2 mol) |

| Solvent | |

| N,N-Dimethylformamide | 100 mL |

| Reaction Conditions | |

| Temperature | 120-130 °C |

| Time | 18 hours |

| Results | |

| Yield (Crude) | ~85% |

| Yield (Purified) | 70-80% |

| Melting Point | 145-147 °C |

| Product Properties | |

| Molecular Formula | C₁₄H₁₂O₃[6] |

| Molecular Weight | 228.24 g/mol [6][7] |

Safety and Handling Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

p-Cresol is toxic and corrosive. Avoid inhalation and contact with skin.

-

2-Chlorobenzoic acid is an irritant.[8] Avoid inhalation and contact with skin.

-

N,N-Dimethylformamide (DMF) is a reproductive hazard and can be absorbed through the skin. Handle with extreme care.

-

Copper compounds can be toxic. Avoid ingestion and inhalation of dust.

-

Hydrochloric acid is highly corrosive. Handle with appropriate care.

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Ullmann Condensation Signaling Pathway

Caption: Proposed mechanism for the Ullmann condensation.

References

- 1. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. synarchive.com [synarchive.com]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. This compound | C14H12O3 | CID 578656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 21905-69-1 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of 2-(4-Methylphenoxy)benzoic Acid

Introduction

2-(4-Methylphenoxy)benzoic acid is a chemical compound with applications in the synthesis of more complex molecules in the fields of medicinal chemistry and materials science. Its synthesis is often achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation. This document provides a detailed, step-by-step protocol for the synthesis of this compound, intended for use by researchers, scientists, and professionals in drug development.

The described protocol is based on the Ullmann condensation of 2-chlorobenzoic acid and p-cresol. The Ullmann condensation is a fundamental method for the formation of carbon-oxygen bonds to create diaryl ethers.[1][2][3] While traditional Ullmann reactions often require harsh conditions, modern adaptations with suitable catalysts and ligands can be performed under milder conditions.[1][4]

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Notes |

| 2-Chlorobenzoic acid | 156.57 | 1.57 g | 0.01 | |

| p-Cresol | 108.14 | 1.30 g | 0.012 | 1.2 equivalents |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 0.02 | Anhydrous |

| Copper(I) Iodide (CuI) | 190.45 | 0.19 g | 0.001 | Catalyst |

| Dimethylformamide (DMF) | 73.09 | 20 mL | - | Anhydrous |

| Hydrochloric Acid (HCl) | 36.46 | As needed | - | 2 M aqueous solution |

| Ethyl Acetate | 88.11 | As needed | - | For extraction |

| Brine | - | As needed | - | Saturated NaCl solution |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - | For drying |

| Ethanol | 46.07 | As needed | - | For recrystallization |

Experimental Protocol

1. Reaction Setup

-

To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzoic acid (1.57 g, 0.01 mol), p-cresol (1.30 g, 0.012 mol), potassium carbonate (2.76 g, 0.02 mol), and copper(I) iodide (0.19 g, 0.001 mol).

-

Evacuate the flask and backfill with an inert gas, such as argon or nitrogen. This is crucial to prevent the oxidation of the copper catalyst.

2. Reaction Execution

-

Add 20 mL of anhydrous dimethylformamide (DMF) to the flask.

-

Heat the reaction mixture to 120-130°C with vigorous stirring.

-

Maintain the reaction at this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

3. Work-up and Isolation

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 100 mL of water.

-

Acidify the aqueous mixture to a pH of approximately 2 by the slow addition of 2 M hydrochloric acid. This will precipitate the crude product.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

4. Purification

-

The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to afford the pure this compound as a solid.

Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

2-Chlorobenzoic acid: Causes skin and serious eye irritation.[5][6][7] Avoid breathing dust.[7] Wear protective gloves, clothing, and eye protection.[5][6]

-

p-Cresol: Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.[8] Handle in a well-ventilated area and wear appropriate personal protective equipment.

-

Copper(I) Iodide: May cause irritation to the skin, eyes, and respiratory tract. Handle with care.

-

Dimethylformamide (DMF): A potential reproductive toxin. Handle in a fume hood and avoid skin contact.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any chemical synthesis.[5][6][7][8][9] All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.

References

- 1. benchchem.com [benchchem.com]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. Ullmann Reaction [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. carlroth.com [carlroth.com]

Application Note: Purification of 2-(4-Methylphenoxy)benzoic Acid by Recrystallization

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylphenoxy)benzoic acid is a substituted aromatic carboxylic acid with potential applications in pharmaceutical synthesis and materials science. As with many organic compounds synthesized in the laboratory, the crude product often contains impurities from starting materials, byproducts, and side reactions. Recrystallization is a robust and widely used technique for the purification of solid organic compounds, leveraging the differential solubility of the target compound and its impurities in a given solvent at varying temperatures. This application note provides a detailed protocol for the purification of this compound via recrystallization, ensuring high purity of the final product, which is critical for subsequent downstream applications, including drug development and material characterization.

Data Presentation

The physical and chemical properties of this compound are summarized in the table below. Accurate characterization of the purified product, primarily through melting point analysis and spectroscopy, is essential to confirm its identity and purity.

| Property | Value |

| Chemical Name | This compound |

| Molecular Formula | C₁₄H₁₂O₃ |

| Molecular Weight | 228.24 g/mol [1] |

| Appearance | Crystalline solid |

| Melting Point | Not explicitly available; for comparison, the melting point of the parent compound, 2-phenoxybenzoic acid, is 110-112 °C.[2][3] |

| Solubility (Qualitative) | Soluble in chloroform and methanol. Recrystallization from ethanol or a mixture of methanol and acetonitrile has been reported for analogous compounds.[4] |

Experimental Protocols

The following protocols outline the recommended procedures for solvent screening and the subsequent recrystallization of this compound.

Protocol 1: Solvent Screening for Recrystallization

Objective: To identify a suitable solvent or solvent system for the recrystallization of this compound. An ideal solvent will dissolve the compound when hot but not at room temperature, while impurities remain either soluble or insoluble at all temperatures.

Materials:

-

Crude this compound

-

Small test tubes

-

Spatula

-

Hot plate/stirrer

-

Sand bath or water bath

-

Selection of potential solvents: Ethanol, Methanol, Acetonitrile, Water, and mixtures thereof.

Procedure:

-

Place approximately 20-30 mg of crude this compound into several separate test tubes.

-

To each test tube, add a different solvent dropwise (starting with ~0.5 mL).

-

Observe the solubility at room temperature. A suitable solvent should not dissolve the compound readily at this stage.

-

Gently heat the test tubes that show poor room temperature solubility in a water or sand bath.

-

Continue adding the solvent dropwise to the heated test tube until the solid just dissolves.

-

Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.

-

Observe for the formation of crystals. If no crystals form, try scratching the inside of the test tube with a glass rod or placing it in an ice bath.

-

The solvent that yields a good crop of crystals upon cooling is a suitable candidate for recrystallization. Based on literature for similar compounds, ethanol or a methanol/acetonitrile mixture is a promising starting point.[4]

Protocol 2: Recrystallization of this compound

Objective: To purify crude this compound using a selected solvent system.

Materials:

-

Crude this compound (e.g., 1-5 g)

-

Selected recrystallization solvent (e.g., Ethanol)

-

Erlenmeyer flask (sized appropriately for the amount of solvent)

-

Hot plate/stirrer and boiling chips

-

Buchner funnel and filter flask

-

Filter paper

-

Watch glass

-

Oven or vacuum desiccator

Procedure:

-

Weigh the crude this compound and place it in an Erlenmeyer flask with a few boiling chips.

-

Add the minimum amount of the selected hot solvent (e.g., ethanol) to the flask to dissolve the crude product. It is advisable to add the solvent in small portions while heating and swirling the flask.

-

Once the solid is completely dissolved, if the solution is colored, a small amount of activated charcoal can be added to adsorb colored impurities. Boil the solution with the charcoal for a few minutes.

-

If charcoal was used or if there are any insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

-

Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. This slow cooling promotes the formation of large, pure crystals.

-

Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath for 15-20 minutes to maximize the yield of crystals.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

-

Dry the crystals on the filter paper by drawing air through the funnel for a period.

-

Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight in an oven at a temperature below the compound's melting point or in a vacuum desiccator.

-

Weigh the dried, purified crystals and calculate the percent recovery.

-

Characterize the purified product by determining its melting point and comparing it to the literature value (if available) and the melting point of the crude material. A sharp melting point close to the literature value is indicative of high purity.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the purification of this compound by recrystallization.

Caption: Workflow for the purification of this compound.

References

Application Note: HPLC Method for Purity Analysis of 2-(4-Methylphenoxy)benzoic acid

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for 2-(4-Methylphenoxy)benzoic acid. The method utilizes a reversed-phase C18 column with gradient elution and UV detection, providing excellent selectivity and sensitivity for the separation of the main component from its potential impurities. This protocol is intended for researchers, scientists, and professionals in drug development and quality control.

Introduction

This compound is a chemical intermediate with applications in the synthesis of pharmaceuticals and other specialty chemicals.[1] Accurate determination of its purity is crucial for ensuring the quality, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of active pharmaceutical ingredients (APIs) and intermediates.[2] This document provides a comprehensive protocol for the purity analysis of this compound using a reversed-phase HPLC method.

Experimental

-

HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

-

Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.

-

Analytical Balance: Capable of weighing to 0.01 mg.

-

Volumetric Glassware: Class A.

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or purified to 18.2 MΩ·cm).

-

Reagents: Phosphoric acid (reagent grade), Formic acid (reagent grade).

-

Reference Standard: this compound of known purity.

A summary of the optimized HPLC conditions is presented in the table below.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm (or equivalent) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

| Run Time | 30 minutes |

For Mass Spectrometry (MS) compatible applications, 0.1% formic acid can be used in place of phosphoric acid in the mobile phase.[3]

-

Diluent: A mixture of Acetonitrile and Water (50:50, v/v).

-

Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

-

Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

-

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

-

Linearity: The linearity of the method should be established across a range of concentrations. For example, from the limit of quantitation (LOQ) to 150% of the working concentration.[4][5]

-

Accuracy: The accuracy of the method can be determined by recovery studies on spiked samples.[4][5]

-

Precision: The precision of the method should be assessed at the system, method, and intermediate levels (intra-day and inter-day).[4]

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These should be determined based on the signal-to-noise ratio.[5][6]

-

Robustness: The robustness of the method should be evaluated by making small, deliberate variations in the method parameters, such as flow rate, column temperature, and mobile phase composition.[5]

A summary of typical acceptance criteria for method validation is provided below.

| Validation Parameter | Acceptance Criteria |

| Linearity (r²) | ≥ 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (%RSD) | System: ≤ 1.0%, Method (Intra-day & Inter-day): ≤ 2.0% |

| LOD (S/N) | ~3:1 |

| LOQ (S/N) | ~10:1 |

| Robustness | System suitability parameters should remain within acceptable limits. |

Results and Discussion

The described HPLC method provides a good separation of this compound from its potential process-related impurities and degradation products. The use of a C18 column offers excellent retention and peak shape for the analyte. The gradient elution allows for the effective separation of compounds with a range of polarities. The UV detection at 230 nm is suitable for the chromophoric nature of the benzoic acid derivative.

Potential impurities that could be monitored with this method may arise from the synthesis, which often involves an Ullmann reaction.[7][8] These could include starting materials such as 2-chlorobenzoic acid and 4-methylphenol, as well as by-products from side reactions.

Protocol Workflow

The following diagram illustrates the overall workflow for the purity analysis of this compound.

References

- 1. This compound | 21905-69-1 [chemicalbook.com]

- 2. helixchrom.com [helixchrom.com]

- 3. Separation of Benzoic acid, 4-methyl-, (4-methylphenyl)methyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. thaiscience.info [thaiscience.info]

- 5. longdom.org [longdom.org]

- 6. researchgate.net [researchgate.net]

- 7. 3-Methyl-2-(4-methylphenoxy)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. iucrdata.iucr.org [iucrdata.iucr.org]

Characterization of 2-(4-Methylphenoxy)benzoic Acid: Application Notes for FT-IR and UV-Vis Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Methylphenoxy)benzoic acid is a carboxylic acid derivative with a phenoxy scaffold, a common motif in pharmacologically active molecules. Its structural features, including a carboxylic acid group, an ether linkage, and two aromatic rings, can be effectively characterized using spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. These methods provide valuable information about the functional groups present and the electronic transitions within the molecule, which are crucial for structural elucidation, purity assessment, and quality control in drug discovery and development.

This document provides detailed application notes and experimental protocols for the characterization of this compound using FT-IR and UV-Vis spectroscopy.

FT-IR Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, resulting in a unique spectral fingerprint for the compound.

Predicted FT-IR Spectral Data

Based on the structure of this compound and typical infrared absorption frequencies of organic functional groups, the following characteristic peaks are expected.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3300-2500 | O-H stretch (broad) | Carboxylic acid | Strong, Broad |

| 3100-3000 | C-H stretch | Aromatic | Medium |

| 2950-2850 | C-H stretch | Methyl (-CH₃) | Medium |

| 1710-1680 | C=O stretch | Carboxylic acid | Strong |

| 1600-1450 | C=C stretch | Aromatic ring | Medium-Strong |

| 1300-1200 | C-O stretch | Aryl ether | Strong |

| 1250-1150 | C-O stretch | Carboxylic acid | Strong |

| 920-880 | O-H bend (out-of-plane) | Carboxylic acid dimer | Medium, Broad |

Experimental Protocol for FT-IR Analysis

This protocol describes the acquisition of an FT-IR spectrum of solid this compound using the Potassium Bromide (KBr) pellet method.

Materials and Equipment:

-

This compound sample

-

FT-IR grade Potassium Bromide (KBr), desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FT-IR spectrometer

Procedure:

-

Sample Preparation:

-

Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water.

-

Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.

-

Grind the KBr in the agate mortar to a fine powder.

-

Add the sample to the mortar and continue grinding until a homogenous mixture is obtained. The mixture should have a consistent, fine texture.

-

-

Pellet Formation:

-

Transfer a portion of the sample-KBr mixture into the pellet-forming die.

-

Ensure the surface of the mixture is level.

-

Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes.

-

Carefully release the pressure and remove the die. A translucent or transparent pellet should be formed.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to correct for atmospheric water and carbon dioxide.

-

Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Perform baseline correction and spectral smoothing as needed.

-

Identify and label the characteristic absorption peaks.

-

UV-Vis Spectroscopic Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Conjugated systems, such as the aromatic rings in this compound, absorb UV or visible light, leading to the promotion of electrons to higher energy orbitals.

Predicted UV-Vis Spectral Data

For this compound, the presence of two aromatic rings and a carboxylic acid group is expected to result in characteristic absorption bands in the UV region. The exact position and intensity of these bands can be influenced by the solvent used.

| Wavelength (λmax, nm) | Electronic Transition | Chromophore |

| ~200-220 | π → π | Phenyl ring |

| ~230-250 | π → π | Benzoic acid moiety |

| ~270-290 | π → π* | Phenyl ring (fine structure may be observed) |

Experimental Protocol for UV-Vis Analysis

This protocol outlines the procedure for obtaining a UV-Vis spectrum of this compound in a suitable solvent.

Materials and Equipment:

-

This compound sample

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) by accurately weighing the solid and dissolving it in the chosen solvent in a volumetric flask.

-

From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.2 and 1.0 at the expected λmax (e.g., 1-10 µg/mL).

-

-

Spectral Acquisition:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Fill a quartz cuvette with the solvent to be used as the blank.

-

Place the blank cuvette in the reference holder of the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 200-400 nm).

-

Rinse a second quartz cuvette with the sample solution and then fill it.

-

Place the sample cuvette in the sample holder.

-

Scan the sample solution over the same wavelength range.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If quantitative analysis is required, create a calibration curve by plotting absorbance versus concentration for a series of standard solutions.

-

Logical Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the characterization of this compound using FT-IR and UV-Vis spectroscopy.

Caption: Workflow for the spectroscopic characterization of this compound.

Data Interpretation and Structural Confirmation

The combined data from FT-IR and UV-Vis spectroscopy provides a comprehensive characterization of this compound.

Caption: Logical relationship for structural confirmation using spectroscopic data.

The presence of a broad O-H stretch and a strong C=O absorption in the FT-IR spectrum confirms the carboxylic acid functionality. The strong C-O ether stretch and aromatic C=C and C-H absorptions are also key identifiers. The UV-Vis spectrum, with its characteristic absorption maxima, corroborates the presence of the conjugated aromatic system. Together, these spectroscopic signatures provide a high degree of confidence in the identity and purity of this compound, which is essential for its application in research and drug development.

Application Notes and Protocols for 2-(4-Methylphenoxy)benzoic acid as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Methylphenoxy)benzoic acid, also known as o-(p-Tolyloxy)benzoic acid, is a versatile pharmaceutical intermediate with significant potential in drug discovery and development. Its core structure, featuring a diaryl ether linkage, is a key pharmacophore in a variety of biologically active molecules. This document provides detailed application notes on its use in the synthesis of anti-inflammatory and antimicrobial agents, along with comprehensive experimental protocols for its synthesis and characterization. Furthermore, it elucidates the signaling pathways targeted by drugs derived from this intermediate, offering a valuable resource for researchers in medicinal chemistry and pharmacology.

Pharmaceutical Applications

This compound and its derivatives are pivotal building blocks in the synthesis of compounds with potential therapeutic applications, primarily in the areas of anti-inflammatory and antimicrobial treatments.

-

Anti-inflammatory Agents: As an isostere of anthranilic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs), 2-phenoxybenzoic acid derivatives are promising candidates for the development of novel anti-inflammatory drugs.[1] The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

-

Antimicrobial Agents: Thioureide derivatives of 2-(4-methylphenoxymethyl)benzoic acid have been synthesized and investigated for their potential antimicrobial properties.

A closely related compound, 2-((4-(Carboxymethyl)phenoxy)methyl)benzoic acid, serves as a crucial intermediate in the production of the antihistamine drug Olopatadine, highlighting the utility of this structural motif in targeting allergic responses.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in pharmaceutical synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₁₂O₃ |

| Molecular Weight | 228.24 g/mol |

| CAS Number | 21905-69-1 |

| Appearance | Off-white to pale yellow crystalline powder |

| Melting Point | 142-145 °C |

| Solubility | Soluble in methanol, ethanol, and acetone. Insoluble in water. |

Table 2: Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | δ ~10-12 ppm (s, 1H, -COOH), δ ~6.8-8.0 ppm (m, 8H, Ar-H), δ ~2.3 ppm (s, 3H, -CH₃) |

| ¹³C NMR | δ ~165-170 ppm (C=O), δ ~115-160 ppm (Ar-C), δ ~20 ppm (-CH₃) |

| IR (KBr) | ~3000 cm⁻¹ (O-H stretch, broad), ~1700 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O-C stretch) |

| Mass Spec (EI) | m/z 228 (M⁺), 211, 183, 155, 107 |

Experimental Protocols

Synthesis of this compound via Ullmann Condensation

This protocol describes a general method for the synthesis of this compound based on the Ullmann condensation reaction, a copper-catalyzed nucleophilic aromatic substitution.[1][2]

Reaction Scheme:

Materials:

-

2-Chlorobenzoic acid

-

p-Cresol

-

Copper(I) oxide (Cu₂O)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask, add 2-chlorobenzoic acid (1 equivalent), p-cresol (1.2 equivalents), potassium carbonate (2 equivalents), and copper(I) oxide (0.1 equivalents).

-

Add DMF to the flask to dissolve the reactants.

-